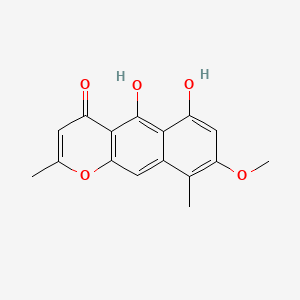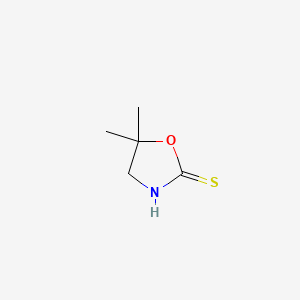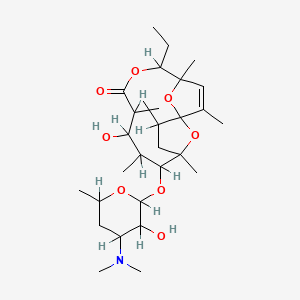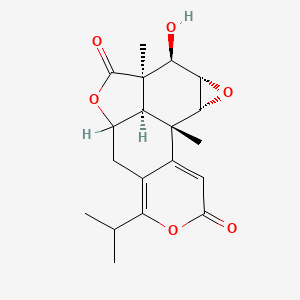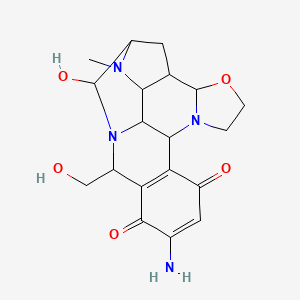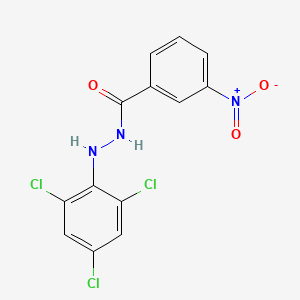![molecular formula C18H17Cl2NO3 B1226464 2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1226464.png)
2-Phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylbutanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester is an anilide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
Researchers have developed methods for the synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, which are related to the compound . These syntheses involve steps like aminohydroxylation, epimerisation, and ring-opening reactions, leading to the production of enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013). This process demonstrates the compound's potential use in synthesizing complex amino acids.
Biocatalysis
Biocatalytic processes have been applied to the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid, yielding the (S)-enantiomer with high enantiomeric excess and yield. This process utilized whole cells of Candida parapsilosis, highlighting the compound's role in enantioselective syntheses and the production of optically active intermediates (Chadha & Baskar, 2002).
Anticonvulsant Activity
A study on an ester based on l-menthol and phenibut, which shares a structural similarity with the compound of interest, showed potential anticonvulsant properties. This suggests that derivatives of 2-Phenylbutanoic acid could be explored for their pharmacological activities (Nesterkina et al., 2022).
Molecular Structure and Drug Design
Research into the influence of various functional groups on 2-Phenylbutanoic acid derivatives through computational, spectroscopic, and docking studies reveals their potential in drug discovery. These studies help understand the interaction of these molecules with biological targets and their physicochemical properties, aiding in the design of new therapeutic agents (Raajaraman et al., 2019).
Liquid Crystal Synthesis
Ester derivatives of 2-Phenylbutanoic acid have been synthesized for use in ferroelectric liquid crystals, demonstrating the compound's utility in advanced material sciences. This application shows how such compounds can contribute to the development of new materials with specific optical and electronic properties (Riswoko et al., 2011).
Eigenschaften
Molekularformel |
C18H17Cl2NO3 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-16(12-6-4-3-5-7-12)18(23)24-11-17(22)21-15-9-13(19)8-14(20)10-15/h3-10,16H,2,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
FQHGDQCBAQOOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



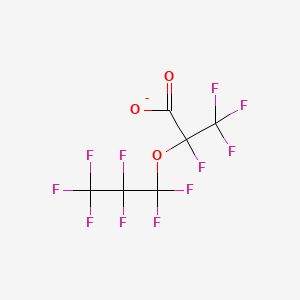
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)
![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
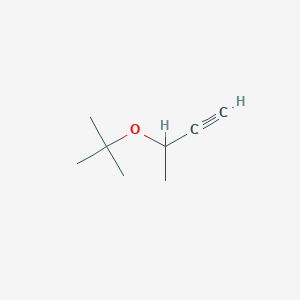
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

